

A Comparative Guide to the Structural Confirmation of 1-(Piperazin-2-yl)ethanol

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Compound of Interest

Compound Name: 1-(Piperazin-2-yl)ethanol

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In the development of novel chemical entities, the unambiguous confirmation of their molecular structure is a critical step. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical techniques is paramount for ensuring the integrity of their findings. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic methods for the structural elucidation of **1-(Piperazin-2-yl)ethanol**, a substituted piperazine of interest in medicinal chemistry. As of this review, a publically available crystal structure for **1-(Piperazin-2-yl)ethanol** has not been reported, making a multi-faceted analytical approach essential for its structural verification.

Comparison of Analytical Techniques for Structural Elucidation

The confirmation of a molecule's structure, such as **1-(Piperazin-2-yl)ethanol**, often relies on a combination of analytical methods. While X-ray crystallography is considered the "gold standard" for providing definitive three-dimensional structural information, its feasibility is contingent on the ability to grow a suitable single crystal. In instances where this is not possible, spectroscopic techniques are indispensable. The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of small organic molecules.

Technique	Information Provided	Sample Requirements	Strengths	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.	High-quality single crystal.	Provides an unambiguous and complete molecular structure.	Crystal growth can be challenging and time-consuming; not suitable for amorphous solids or oils.
NMR Spectroscopy	Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (^1H , ^{13}C).	5-10 mg of pure sample dissolved in a deuterated solvent.	Non-destructive; provides rich structural information in solution, which can be more biologically relevant.	Complex spectra can be difficult to interpret; may not definitively establish absolute stereochemistry without specialized techniques.
Mass Spectrometry	Molecular weight and elemental composition; fragmentation patterns provide structural clues.	Micrograms or less of a sample, which can be in a mixture.	Extremely sensitive; provides the molecular formula and substructural information. [1]	Does not provide information on stereochemistry or the precise connectivity of atoms.
FTIR Spectroscopy	Presence or absence of specific functional groups.	A small amount of sample (solid or liquid).	Fast and simple to perform; excellent for identifying key functional groups.	Provides limited information on the overall molecular skeleton and no stereochemical details.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to support researchers in their experimental design.

Experimental Protocol for NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Weigh 5-10 mg of the purified **1-(Piperazin-2-yl)ethanol** and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into a clean NMR tube.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer.
 - Acquire a ^1H NMR spectrum to determine the proton environments.
 - Acquire a ^{13}C NMR spectrum to identify the number and types of carbon atoms.
 - Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine ^1H - ^{13}C one-bond correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ^1H - ^{13}C connectivities, which is crucial for piecing together the molecular skeleton.
- **Data Analysis:** Process the spectra to identify chemical shifts, coupling constants, and through-space correlations (from NOESY experiments, if performed). Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons in each environment.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the **1-(Piperazin-2-yl)ethanol** sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic system like GC-MS or LC-MS for mixtures.
- **Ionization:** Utilize an appropriate ionization technique. For a molecule like **1-(Piperazin-2-yl)ethanol**, electrospray ionization (ESI) is a suitable "soft" ionization method that will likely

produce a prominent protonated molecular ion $[M+H]^+$.

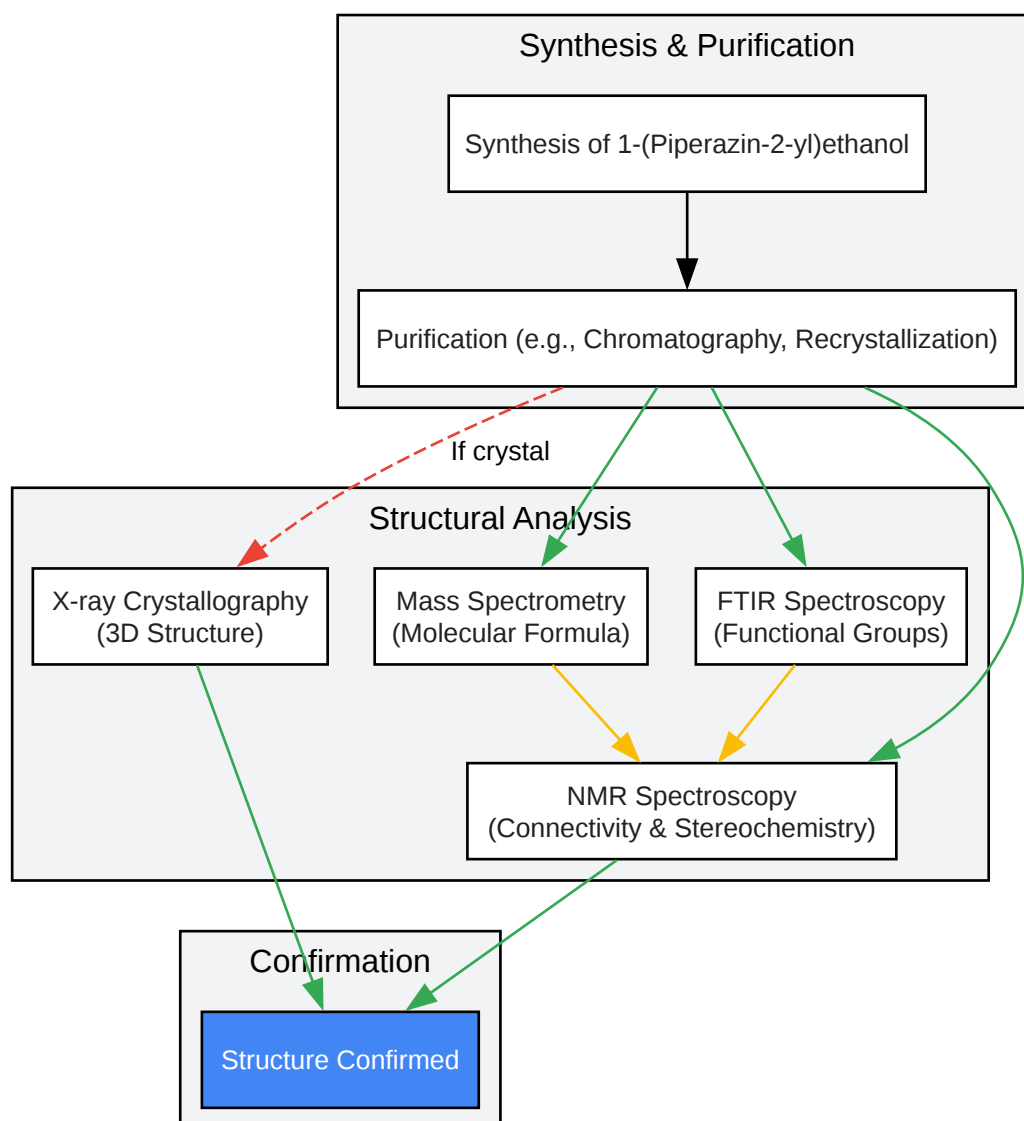
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z). A high-resolution mass spectrometer can provide a highly accurate mass measurement, which can be used to determine the elemental composition.
- **Fragmentation Analysis (MS/MS):** To gain further structural information, the molecular ion can be selected and fragmented. The resulting fragmentation pattern provides clues about the different structural motifs within the molecule.[\[2\]](#)[\[3\]](#)

Experimental Protocol for FTIR Spectroscopy

- **Sample Preparation:** Prepare the sample based on its physical state. If **1-(Piperazin-2-yl)ethanol** is a solid, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. If it is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
- **Spectrum Acquisition:** Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Spectral Interpretation:** Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in **1-(Piperazin-2-yl)ethanol**, such as O-H (alcohol), N-H (amine), and C-N and C-O stretching vibrations.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a new chemical entity like **1-(Piperazin-2-yl)ethanol**, highlighting the interplay between different analytical techniques.



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